![molecular formula C8H11NO3S B186859 2-Methoxy-5-methylbenzenesulfonamide CAS No. 82020-49-3](/img/structure/B186859.png)
2-Methoxy-5-methylbenzenesulfonamide
Overview
Description
2-Methoxy-5-methylbenzenesulfonamide is a chemical compound with the molecular formula C8H11NO3S . It has a molecular weight of 201.25 and is typically stored at room temperature . The compound is in the form of a powder .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group, a methyl group, and a sulfonamide group . The InChI code for the compound is 1S/C8H11NO3S/c1-6-3-4-7 (12-2)8 (5-6)13 (9,10)11/h3-5H,1-2H3, (H2,9,10,11) .Physical And Chemical Properties Analysis
This compound is a powder with a melting point of 182-183°C .Scientific Research Applications
Fluorescent Complex Formation and Photophysical Properties
- Fluorescent Complexes with Zn(II): The synthesis and study of various methoxybenzenesulfonamide derivatives, including the 2-methoxy analogue, have shown that they can form fluorescent complexes with Zn(II) ions. This includes a notable bathochromic shift in ultraviolet/visible spectra upon addition of Zn(II) to the solution, indicating potential applications in fluorescence-based detection and imaging techniques (Kimber et al., 2003).
Potential in Photodynamic Therapy
- Zinc Phthalocyanine Derivatives for Cancer Treatment: A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, including the 2-methoxy variant, revealed their promising applications in photodynamic therapy for cancer treatment. These compounds displayed significant fluorescence properties and high singlet oxygen quantum yield, essential for effective photodynamic therapy (Pişkin et al., 2020).
Sensor Development
- Heavy Metal Ion Sensors: Research on bis-sulfonamides, including derivatives similar to 2-methoxy-5-methylbenzenesulfonamide, has led to the development of sensors for heavy metal ions like Co2+. These sensors are based on glassy carbon electrodes fabricated with the sulfonamide compounds, demonstrating high sensitivity and specificity (Sheikh et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition Properties: Piperidine derivatives including 2-methoxybenzenesulfonamide have been studied for their adsorption and corrosion inhibition properties on iron. These studies, involving quantum chemical calculations and molecular dynamics simulations, indicate their potential as corrosion inhibitors in industrial applications (Kaya et al., 2016).
Enzyme Inhibition and Anticancer Activities
- Anticholinesterase and Antioxidant Activities: The synthesis and evaluation of N-(2-acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, related to this compound, demonstrated their inhibitory effects against enzymes like acetylcholinesterase and butyrylcholinesterase. These compounds also showed antioxidant activities, suggesting potential therapeutic applications in neurodegenerative diseases (Mphahlele et al., 2021).
Mechanism of Action
Target of Action
2-Methoxy-5-methylbenzenesulfonamide is a type of sulfonamide drug . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
Sulfonamides, including this compound, are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They inhibit the enzyme dihydropteroate synthetase, preventing the incorporation of PABA into dihydropteroate, a precursor of folic acid . This disrupts the synthesis of folic acid, which is essential for the further production of DNA in bacteria .
Biochemical Pathways
By inhibiting the synthesis of folic acid, this compound disrupts the biochemical pathway leading to the production of DNA in bacteria . This results in the inhibition of bacterial growth and replication .
Result of Action
The inhibition of folic acid synthesis by this compound leads to the disruption of DNA synthesis in bacteria . This results in the inhibition of bacterial growth and replication, thereby exerting its antibacterial effects .
Safety and Hazards
properties
IUPAC Name |
2-methoxy-5-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-6-3-4-7(12-2)8(5-6)13(9,10)11/h3-5H,1-2H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBCTZQYASZPPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358499 | |
Record name | 2-methoxy-5-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
82020-49-3 | |
Record name | 2-methoxy-5-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20358499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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